ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate is a thiophene-based derivative with a unique structural motif combining a tetrazole ring, a thioacetamido linker, and ester functionality. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting inflammation or oxidative stress pathways, as seen in related thiophene derivatives .
Properties
Molecular Formula |
C18H19N5O3S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-26-17(25)15-11(2)12(3)28-16(15)19-14(24)10-27-18-20-21-22-23(18)13-8-6-5-7-9-13/h5-9H,4,10H2,1-3H3,(H,19,24) |
InChI Key |
YUNUMPUHZGKHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting phenylhydrazine with sodium azide under acidic conditions to form 1-phenyl-1H-1,2,3,4-tetrazole.
Coupling Reactions: The final compound is formed by coupling the thiophene derivative with the tetrazole derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted thiophene or tetrazole derivatives
Scientific Research Applications
Ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Substituent Comparison
Physical and Spectroscopic Properties
- Melting Points : The triacetoxy derivative (Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate) melts at 174–178°C . The target compound’s melting point is likely higher due to the tetrazole’s rigidity and intermolecular hydrogen bonding.
- IR Spectroscopy: The tetrazole’s N–H and C=N stretches (~3400 cm⁻¹ and 1600 cm⁻¹) would distinguish it from cyanoacrylamido (CN ~2200 cm⁻¹) or nitrobenzamido (NO₂ ~1520 cm⁻¹) analogs .
- NMR: The tetrazole’s aromatic protons (δ ~7.5–8.0 ppm) and thioacetamido methylene (δ ~3.5–4.0 ppm) would contrast with cyanoacrylamido vinyl protons (δ ~6.5–7.5 ppm) .
Crystallographic and Computational Analysis
- Crystal Packing: Tools like SHELX and Mercury enable comparison of hydrogen-bonding patterns. The tetrazole’s N–H groups may form stronger intermolecular interactions than cyano or nitro substituents, as seen in Etter’s graph-set analysis .
Biological Activity
Ethyl 4,5-dimethyl-2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a tetrazole moiety and an acetamido group. Its structural complexity suggests multiple sites for interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that the presence of the tetrazole and thiophene rings may enhance its interaction with cellular receptors and enzymes.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing intracellular signaling cascades.
Anticancer Activity
Recent research indicates that similar compounds with thiophene and tetrazole groups exhibit significant anticancer properties. For instance, compounds with structural similarities have shown promising results against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | |
| Ethyl Thiophene Derivative | HepG2 (liver carcinoma) | <10 |
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented. The presence of electron-withdrawing groups in the structure often enhances their activity against bacterial strains.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of a structurally related thiophene derivative on breast cancer cells. The results indicated that the compound induced apoptosis through mitochondrial pathways, suggesting that this compound may exhibit similar mechanisms.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of thiophene derivatives against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structural motifs inhibited bacterial growth effectively, indicating potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
